N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide
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Overview
Description
“N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide” is a chemical compound with the molecular formula C14H13BrN2O3S . It has an average mass of 369.234 Da and a monoisotopic mass of 367.983032 Da .
Synthesis Analysis
The synthesis of compounds similar to “N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide” has been reported in the literature . These compounds contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, belonging to N-acyl-L-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis
The molecular structure of “N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide” can be analyzed using various spectroscopic techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide” can be determined using various analytical techniques . The compound has an average mass of 369.234 Da and a monoisotopic mass of 367.983032 Da .Scientific Research Applications
Synthesis and Material Science Applications
- Novel Synthesis Approaches : Research has demonstrated innovative synthesis techniques involving sulfonamide reagents, including N-bromo sulfonamides, to facilitate the creation of complex organic compounds, highlighting the role of such compounds in advancing synthetic chemistry methodologies (Khazaei et al., 2014).
- Development of Thermally Stable Polymers : Studies have reported the synthesis of novel polymers based on diamines with built-in sulfone, ether, and amide structures, showcasing the potential of sulfonamide-based compounds in creating materials with enhanced thermal stability and specific functional properties (Mehdipour‐Ataei et al., 2004).
Catalytic Processes
- Amidation and Imidation Reactions : The catalytic capabilities of copper complexes in facilitating the amidation and imidation of alkanes, utilizing sulfonamides and other nitrogen-containing compounds, underscore the importance of such reactions in organic synthesis and potential pharmaceutical applications (Tran et al., 2014).
Future Directions
properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfonylphenyl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClNO3S/c20-14-4-8-17(9-5-14)26(24,25)18-10-6-16(7-11-18)22-19(23)13-2-1-3-15(21)12-13/h1-12H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIMFUSHOIIBJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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